molecular formula C26H37N3O B4444313 [3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol

[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol

Cat. No.: B4444313
M. Wt: 407.6 g/mol
InChI Key: YPDPKVCIQWGTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the D3 receptor, this compound may modulate the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol in lab experiments is its selectivity for the D3 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that this compound has relatively low potency compared to other D3 receptor antagonists, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on [3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol. One area of interest is its potential as a treatment for addiction, particularly for cocaine and nicotine addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, research on the potential side effects of this compound is needed to determine its safety as a therapeutic agent.

Scientific Research Applications

[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol has been studied for its potential as a therapeutic agent for various conditions, including anxiety, depression, and addiction. Studies have shown that this compound can reduce anxiety-like behavior in rodents and may have antidepressant effects. Additionally, this compound has been shown to decrease cocaine self-administration in rats, suggesting its potential as a treatment for addiction.

Properties

IUPAC Name

[3-(3-phenylpropyl)-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O/c30-22-26(14-6-10-23-8-2-1-3-9-23)15-7-17-29(21-26)25-12-18-28(19-13-25)20-24-11-4-5-16-27-24/h1-5,8-9,11,16,25,30H,6-7,10,12-15,17-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDPKVCIQWGTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=N3)(CCCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol
Reactant of Route 2
[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol
Reactant of Route 3
[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol
Reactant of Route 4
[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol
Reactant of Route 5
[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol
Reactant of Route 6
[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.